

1-(4-Methylpyridin-2-yl)piperazine physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(4-Methylpyridin-2-yl)piperazine

Cat. No.: B109234

[Get Quote](#)

Technical Guide: 1-(4-Methylpyridin-2-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **1-(4-Methylpyridin-2-yl)piperazine**, a heterocyclic compound of interest in medicinal chemistry and neuroscience research. The information is compiled for use by researchers, scientists, and drug development professionals, with a focus on structured data, experimental context, and analytical characterization.

Core Physical and Chemical Properties

1-(4-Methylpyridin-2-yl)piperazine is a substituted arylpiperazine. Arylpiperazines are a significant class of compounds in pharmacology, known for their interactions with various neurotransmitter receptors.^[1] This particular compound is noted in chemical literature as an analog with selectivity for the Dopamine D4 receptor, which plays a role in central nervous system (CNS) pathologies.^[2]

Data Summary

The following table summarizes the key physical and chemical identifiers and properties for **1-(4-Methylpyridin-2-yl)piperazine**. Note that some properties are computationally predicted and should be confirmed with experimental data.

Property	Value	Source(s)
IUPAC Name	1-(4-methylpyridin-2-yl)piperazine	[3]
Synonyms	4-Methyl-2-(piperazin-1-yl)pyridine, 1-(4-Methyl-2-pyridinyl)piperazine	[3]
CAS Number	34803-67-3	[2] [4]
Molecular Formula	C ₁₀ H ₁₅ N ₃	[4]
Molecular Weight	177.25 g/mol	[4]
Exact Mass	177.12660 g/mol	[3]
Purity	Typically available at ≥95%	[4]
XLogP3-AA (Predicted)	1.2	[5]
Hydrogen Bond Donor Count	1	[5]
Hydrogen Bond Acceptor Count	3	[5]
Rotatable Bond Count	1	[5]

Note: Experimental data for properties such as melting point, boiling point, and pKa were not available in the cited literature. These values should be determined empirically.

Synthesis and Purification Protocols

While a specific, detailed experimental protocol for the synthesis of **1-(4-Methylpyridin-2-yl)piperazine** is not extensively documented in readily available literature, its structure as a heteroaryl piperazine suggests a synthesis route based on well-established methods for this class of compounds. A common and effective method is the nucleophilic aromatic substitution (S_nAr) reaction.

General Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is a generalized procedure for the synthesis of N-arylpiperazines and can be adapted for the target compound.[6][7]

Reactants:


- 2-Chloro-4-methylpyridine (or 2-bromo-4-methylpyridine)
- Piperazine (typically used in excess)
- A suitable base (e.g., K_2CO_3 , Na_2CO_3 , or a tertiary amine like triethylamine)
- A high-boiling point solvent (e.g., acetonitrile, DMF, or DMSO)

Procedure:

- Reaction Setup: A stirred mixture of the appropriate 2-halopyridine, an excess of piperazine, and a base is prepared in a suitable solvent (e.g., acetonitrile).[6]
- Reaction Conditions: The mixture is heated to reflux and maintained at this temperature for several hours (typically overnight) to ensure the reaction goes to completion.[6] The progress can be monitored using Thin Layer Chromatography (TLC).
- Work-up: After cooling to room temperature, the solvent is removed under reduced pressure (e.g., rotary evaporation).
- Purification: The resulting residue is dissolved in a suitable organic solvent (like dichloromethane) and washed with water and brine to remove inorganic salts and excess piperazine.[1] The organic layer is then dried over an anhydrous salt (e.g., Na_2SO_4 or $MgSO_4$), filtered, and the solvent is evaporated.[1]
- Final Product Isolation: The crude product can be further purified by column chromatography or recrystallization from an appropriate solvent system to yield the final, pure **1-(4-Methylpyridin-2-yl)piperazine**.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of an arylpiperazine via nucleophilic aromatic substitution.

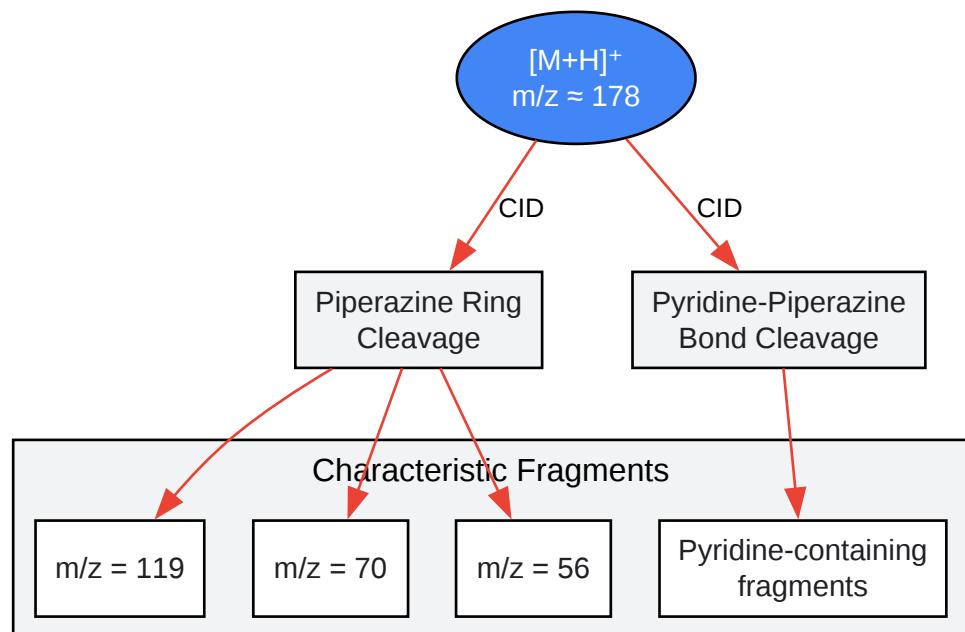
[Click to download full resolution via product page](#)

Caption: General workflow for arylpiperazine synthesis.

Analytical and Spectroscopic Data

Detailed experimental spectra for **1-(4-Methylpyridin-2-yl)piperazine** are not widely published. The following sections describe the expected spectral characteristics based on its chemical structure and data from analogous compounds.

Mass Spectrometry (MS)


Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry can be used for the analysis of this compound. The molecular ion $[M]^+•$ (in EI) or the protonated molecule $[M+H]^+$ (in ESI) would be expected at an m/z corresponding to its molecular weight (177.25).

The fragmentation of arylpiperazines is well-characterized. Key fragmentation pathways involve the cleavage of bonds within the piperazine ring and the bond connecting the piperazine ring to the pyridine moiety.[8][9]

Expected Fragmentation Pattern:

- Initial Ion: Protonated molecule $[C_{10}H_{16}N_3]^+$ at $m/z \approx 178$.
- Primary Fragmentation: Cleavage of the piperazine ring is a common pathway for this class of compounds. This can lead to the formation of characteristic fragment ions.[8]
- Key Fragments: Loss of parts of the piperazine ring can result in fragments with m/z values such as 119, 70, and 56, which are common for phenylpiperazines.[8] The bond between the pyridine ring and the piperazine nitrogen is also susceptible to cleavage.

Mass Spectrometry Fragmentation Diagram

[Click to download full resolution via product page](#)

Caption: Predicted fragmentation pathways in Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

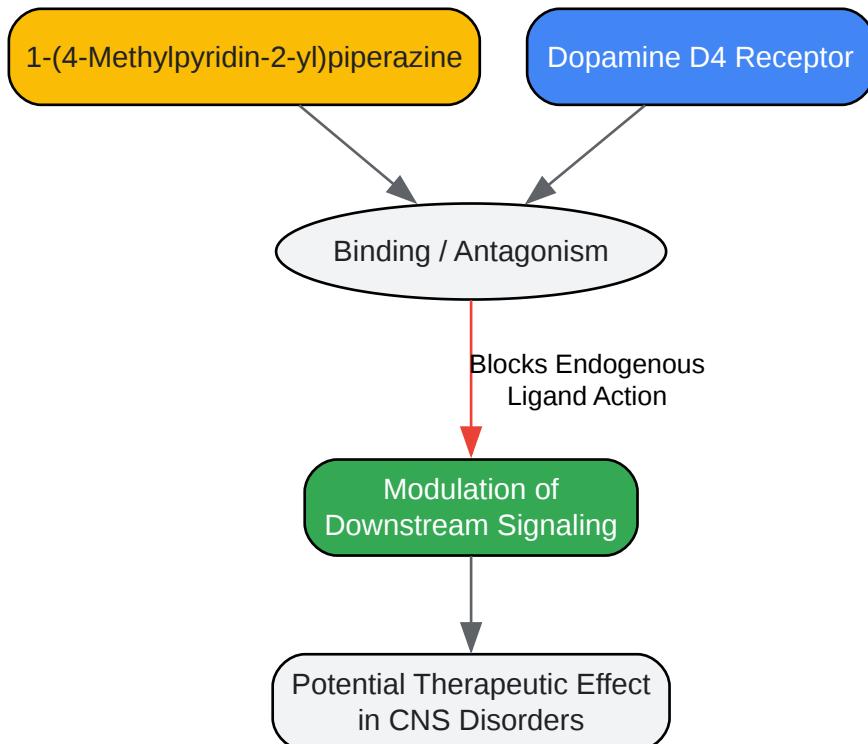
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the methyl group, and the piperazine ring.

- Pyridine Protons: Aromatic protons on the substituted pyridine ring would appear in the downfield region (typically δ 6.5-8.5 ppm).
- Piperazine Protons: The eight protons on the piperazine ring would likely appear as multiplets in the upfield region (typically δ 2.5-3.5 ppm). The protons closer to the pyridine ring may be shifted further downfield.
- Methyl Protons: The methyl group protons (CH_3) would appear as a sharp singlet in the upfield region (typically δ 2.0-2.5 ppm).
- NH Proton: The N-H proton of the piperazine ring will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would show 10 distinct signals corresponding to each carbon atom in the unique chemical environments of the molecule. Aromatic carbons would be in the δ 110-160 ppm range, while the aliphatic carbons of the piperazine ring and the methyl group would be in the upfield δ 20-60 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.


- N-H Stretch: A characteristic stretching vibration for the secondary amine (N-H) in the piperazine ring is expected in the region of $3250\text{-}3500\text{ cm}^{-1}$.^[10]
- C-H Stretch: Aromatic C-H stretching bands will appear just above 3000 cm^{-1} , while aliphatic C-H stretching bands (from the piperazine and methyl groups) will appear just below 3000 cm^{-1} .

- C=C and C=N Stretch: Aromatic ring stretching vibrations for the pyridine ring are expected in the 1400-1600 cm^{-1} region.
- C-N Stretch: The C-N stretching vibrations of the aliphatic and aromatic amines will be present in the 1000-1350 cm^{-1} region.

Biological Activity and Applications

1-(4-Methylpyridin-2-yl)piperazine is classified as an arylpiperazine, a structural motif found in numerous centrally acting drugs, including antidepressants and antipsychotics.[\[11\]](#) Specifically, this compound has been identified as a potential selective ligand for the dopamine D4 receptor.[\[2\]](#) This suggests its utility as a research tool for studying D4 receptor pharmacology and its potential as a scaffold for developing novel therapeutics targeting CNS disorders where D4 receptor modulation is implicated.

Logical Relationship: Receptor Antagonism

[Click to download full resolution via product page](#)

Caption: Role as a Dopamine D4 receptor antagonist.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(4-METHYL-PYRIDIN-2-YL)-PIPERAZINE | 34803-67-3 [chemicalbook.com]
- 3. 1-(4-Methylpyridin-2-yl)piperazine | C10H15N3 | CID 2760058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(4-Methylpyridin-2-yl)piperazine - Amerigo Scientific [amerigoscientific.com]
- 5. 1-(4-Methylpyridin-1-ium-2-yl)piperazin-4-ium | C10H17N3+2 | CID 7016842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piperazine synthesis [organic-chemistry.org]
- 8. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]
- To cite this document: BenchChem. [1-(4-Methylpyridin-2-yl)piperazine physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b109234#1-4-methylpyridin-2-yl-piperazine-physical-and-chemical-properties\]](https://www.benchchem.com/product/b109234#1-4-methylpyridin-2-yl-piperazine-physical-and-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com